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molecular formula C6H7N3O2 B114316 1-formamido-1H-pyrrole-2-carboxamide CAS No. 159326-70-2

1-formamido-1H-pyrrole-2-carboxamide

Cat. No. B114316
M. Wt: 153.14 g/mol
InChI Key: CWZMXGIYBUJQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404694B2

Procedure details

To a mixture of 1-Amino-1H-pyrrole-2-carboxamide (1.00 g, 8.0 mmol) and sodium acetate (1.60 g, 20.0 mmol) was added formic acid (11.0 ml, 287 mmol). The mixture was stirred overnight at RT. After removing the excess formic acid in vacuo, water (5 mL) was added and the mixture was cooled to 0° C. The mixture was filtered and the solid washed with water and dried in vacuo to afford 1-formamido-1H-pyrrole-2-carboxamide which was advanced without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([NH2:9])=[O:8].[C:10]([O-])(=[O:12])C.[Na+].C(O)=O>>[CH:10]([NH:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([NH2:9])=[O:8])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NN1C(=CC=C1)C(=O)N
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the excess formic acid in vacuo, water (5 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)NN1C(=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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